molecular formula C10H17NO B14300838 1-Cyclohexyl-3-methylazetidin-2-one CAS No. 113479-13-3

1-Cyclohexyl-3-methylazetidin-2-one

Cat. No.: B14300838
CAS No.: 113479-13-3
M. Wt: 167.25 g/mol
InChI Key: CHICWTYRCRLLPS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methylazetidin-2-one is a chemical compound with the molecular formula C10H17NO It is a member of the azetidinone family, which are four-membered lactams This compound is characterized by a cyclohexyl group attached to the nitrogen atom and a methyl group attached to the third carbon of the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with 3-methyl-2-azetidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted azetidinone derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexyl-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclohexyl-3-methylazetidin-2-one can be compared with other similar compounds, such as:

    3-Methylazetidin-2-one: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.

    1-Cyclohexylazetidin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-Cyclohexyl-3-ethylazetidin-2-one: Has an ethyl group instead of a methyl group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

113479-13-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-cyclohexyl-3-methylazetidin-2-one

InChI

InChI=1S/C10H17NO/c1-8-7-11(10(8)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

CHICWTYRCRLLPS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1=O)C2CCCCC2

Origin of Product

United States

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